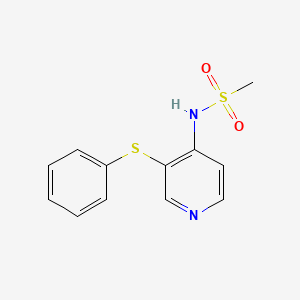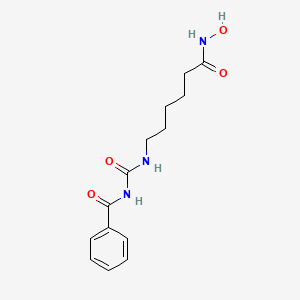![molecular formula C18H19BrClNO2 B3064047 4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine CAS No. 851546-84-4](/img/structure/B3064047.png)
4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-chlorobenzyloxy group and a 5-bromobenzyl group
Preparation Methods
The synthesis of 4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Chemical Reactions Analysis
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine can be compared to other similar compounds, such as:
Properties
CAS No. |
851546-84-4 |
|---|---|
Molecular Formula |
C18H19BrClNO2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
4-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine |
InChI |
InChI=1S/C18H19BrClNO2/c19-16-3-6-18(23-13-14-1-4-17(20)5-2-14)15(11-16)12-21-7-9-22-10-8-21/h1-6,11H,7-10,12-13H2 |
InChI Key |
JUKUHNUKMFGLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)








